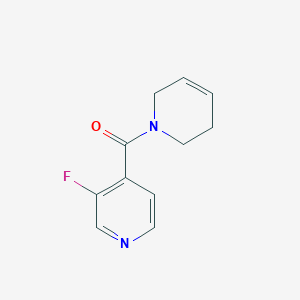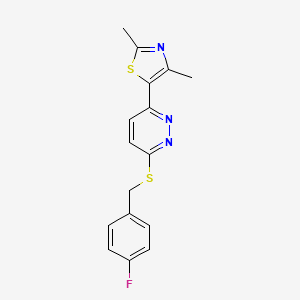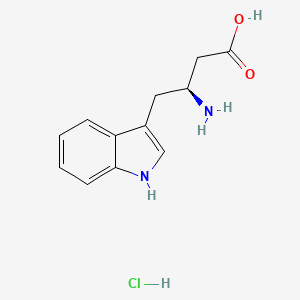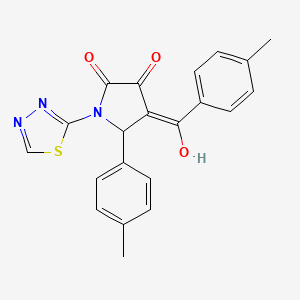
3,6-Dihydro-2H-pyridin-1-yl-(3-fluoropyridin-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Dihydro-2H-pyridin-1-yl-(3-fluoropyridin-4-yl)methanone is a chemical compound with the molecular formula C11H11FN2O.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dihydro-2H-pyridin-1-yl-(3-fluoropyridin-4-yl)methanone typically involves the electrophilic fluorination of 1,2-dihydropyridines using reagents such as Selectfluor®. The reaction conditions often include mild temperatures and the presence of hydrogen fluoride to facilitate the elimination of hydrogen fluoride and conversion to the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient fluorinating agents and reaction conditions that ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
3,6-Dihydro-2H-pyridin-1-yl-(3-fluoropyridin-4-yl)methanone can undergo various types of chemical reactions, including:
Electrophilic fluorination: Introduction of fluorine atoms into the pyridine ring.
Substitution reactions: Replacement of hydrogen atoms with other functional groups.
Oxidation and reduction reactions: Alteration of the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include Selectfluor® for fluorination, sodium methoxide for substitution reactions, and palladium on carbon (Pd/C) for hydrogenation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic fluorination results in fluorinated pyridines, while substitution reactions can yield various functionalized derivatives .
科学研究应用
3,6-Dihydro-2H-pyridin-1-yl-(3-fluoropyridin-4-yl)methanone has several scientific research applications, including:
Medicinal Chemistry: The compound’s fluorinated structure makes it a valuable candidate for drug development, as fluorine atoms can enhance the biological activity and stability of pharmaceutical compounds.
Materials Science: Fluorinated pyridines are used in the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.
Agrochemistry: The compound’s properties make it suitable for use in the development of agrochemicals with improved efficacy and environmental compatibility.
作用机制
The mechanism of action of 3,6-Dihydro-2H-pyridin-1-yl-(3-fluoropyridin-4-yl)methanone involves its interaction with molecular targets and pathways in biological systems. The presence of fluorine atoms can influence the compound’s binding affinity to specific receptors and enzymes, thereby modulating its biological activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Fluorinated 3,6-dihydropyridines: These compounds share a similar structure and fluorination pattern, making them comparable in terms of chemical properties and applications.
Fluoromethylpyridines: These compounds also contain fluorine atoms in the pyridine ring and exhibit similar reactivity and applications.
Uniqueness
3,6-Dihydro-2H-pyridin-1-yl-(3-fluoropyridin-4-yl)methanone is unique due to its specific fluorination pattern and the presence of both pyridine and dihydropyridine rings. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
属性
IUPAC Name |
3,6-dihydro-2H-pyridin-1-yl-(3-fluoropyridin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O/c12-10-8-13-5-4-9(10)11(15)14-6-2-1-3-7-14/h1-2,4-5,8H,3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOQZEWEKRSVGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1)C(=O)C2=C(C=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide](/img/structure/B2760714.png)
![N-{4-[1-(ethanesulfonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2760716.png)

![(4-(Thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)(thiophen-3-yl)methanone oxalate](/img/structure/B2760720.png)
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-chloroethanone](/img/structure/B2760722.png)
![(Z)-4-acetyl-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2760724.png)
![3-[(1,3-Benzoxazol-2-yl)amino]-1-(furan-3-yl)propan-1-ol](/img/structure/B2760725.png)
![rac-(2R,3R)-3-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylicacid](/img/structure/B2760726.png)



![N-({[2,3'-bifuran]-5-yl}methyl)-N'-(3-chloro-4-fluorophenyl)ethanediamide](/img/structure/B2760734.png)

![5-chloro-N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)thiophene-2-carboxamide;hydrochloride](/img/structure/B2760736.png)
